Adriamycin 14-thiovalerate is classified as an anthracycline antibiotic, specifically a thioester derivative of doxorubicin (also known as Adriamycin). Doxorubicin is widely used in chemotherapy for various cancers, including breast cancer, leukemia, and lymphomas. Adriamycin 14-thiovalerate is synthesized to enhance the therapeutic profile of doxorubicin by modifying its chemical structure to improve solubility and reduce toxicity while maintaining its antitumor efficacy .
The synthesis of Adriamycin 14-thiovalerate involves several key steps:
The process involves the nucleophilic attack of the thiovaleric acid on the bromine atom of N-(trifluoroacetyl)-14-bromodaunorubicin, leading to the formation of Adriamycin 14-thiovalerate through a substitution reaction .
Adriamycin 14-thiovalerate retains the core structure of doxorubicin but features a thiovalerate group at the 14-position. The molecular formula can be represented as . Key structural characteristics include:
The structural modifications aim to optimize solubility and reduce adverse effects associated with traditional doxorubicin .
Adriamycin 14-thiovalerate participates in various chemical reactions relevant to its pharmacological activity:
These reactions are pivotal in determining the compound's efficacy in cancer treatment .
The mechanism of action for Adriamycin 14-thiovalerate closely resembles that of doxorubicin:
This multifaceted mechanism underlies its effectiveness against various cancer types while highlighting potential cardiotoxicity due to oxidative stress .
Adriamycin 14-thiovalerate exhibits several notable physical and chemical properties:
These properties are crucial for formulation development and therapeutic application .
Adriamycin 14-thiovalerate has significant applications in oncology:
The ongoing research aims to optimize its therapeutic index while minimizing side effects associated with conventional chemotherapy .
The discovery of anthracyclines marked a transformative era in oncology, beginning with daunomycin (daunorubicin) isolated from Streptomyces peucetius in 1962 near Castel del Monte, Italy [3]. This was followed by the identification of its hydroxylated derivative adriamycin (doxorubicin) in 1967 from a mutant strain (Streptomyces peucetius caesius) [3] [10]. Adriamycin demonstrated a broader anticancer spectrum than daunomycin, particularly against solid tumors, due to its enhanced ability to intercalate DNA and disrupt topoisomerase II-mediated repair mechanisms [3]. However, dose-limiting cardiotoxicity linked to cumulative exposure and reactive oxygen species generation necessitated structural modifications [3] [10].
Early derivatization efforts focused on the C-13 keto position (producing daunosamine modifications) and C-14 hydroxyl group (esterification). The N-trifluoroacetyladriamycin-14-valerate (AD 32), developed in the late 1970s, represented a significant breakthrough. AD 32 exhibited reduced DNA binding affinity yet paradoxically demonstrated superior in vivo efficacy against murine tumors and diminished cardiotoxicity compared to the parent compound adriamycin [1] [7] [8]. Its mechanism involved rapid cellular internalization and metabolism to N-trifluoroacetyladriamycin (AD 41), inducing DNA-protein crosslinks and strand breaks despite minimal direct DNA intercalation [7] [8]. This established the principle that strategic esterification at C-14 could profoundly alter pharmacological behavior.
Table 1: Key Early Anthracycline Analogues and Their Characteristics
Compound Name | Structural Modification | Primary Pharmacological Advantage | Significant Limitation |
---|---|---|---|
Daunorubicin | None (Natural product) | Activity against acute leukemias | Narrow spectrum; Cardiotoxicity |
Adriamycin (Doxorubicin) | C-14 hydroxylation | Broad spectrum (solid tumors, lymphomas) | Cumulative cardiotoxicity; MDR susceptibility |
AD 32 | N-Trifluoroacetyl; C-14 valerate ester | Reduced cardiotoxicity; Enhanced cellular uptake | Saturation of DNA damage effects at higher doses |
AD 198 | N-Benzyl; C-14 valerate ester | Bypasses P-glycoprotein efflux; Rapid cellular accumulation | Metabolism to potentially cytotoxic de-esterified form (AD 288) |
The unexpected efficacy of AD 32 and related C-14 esters prompted investigation into optimizing the linker chemistry between the anthracycline aglycone and the ester moiety. Researchers hypothesized that replacing the oxygen atom in the ester linkage (C-O-C=O) with a sulfur atom (C-S-C=O) to create thioester analogues could significantly alter metabolic stability and bioactivation pathways [1]. Thioesters are generally more resistant to hydrolysis by ubiquitous carboxylesterases present in serum and tissues compared to their oxyester counterparts [1] [7].
Adriamycin 14-thiovalerate was specifically designed by reacting N-protected 14-bromodaunorubicin with thiovaleric acid in ethanol, facilitated by potassium carbonate as a base [1]. The thiovalerate chain (-S-CO-(CH₂)₃-CH₃) was chosen for its optimal balance between lipophilicity enhancement (facilitating membrane passage) and steric bulk. Crucially, the rationale centered on achieving controlled, sustained release of the active parent compound, adriamycin, via slower enzymatic deacylation compared to rapidly hydrolyzed oxyesters like AD 32 or AD 198 [1]. This aimed to prolong intracellular exposure to the active drug while minimizing peak concentrations potentially linked to acute toxicity. Furthermore, the inherent lipophilicity of the thiovalerate moiety was expected to improve cellular uptake kinetics, analogous to the rapid accumulation observed with AD 198 [7], but with a more favorable metabolic profile.
Table 2: Rationale for Thiovalerate Modification vs. Key Analogues
Feature | Adriamycin 14-Thiovalerate | AD 32 (Oxyester) | AD 198 (Oxyester) | Adriamycin |
---|---|---|---|---|
Linker Chemistry | Thioester (C-S-C=O) | Oxyester (C-O-C=O) | Oxyester (C-O-C=O) | None (Parent aglycone) |
Metabolic Stability | High (Resistant to esterases) | Low | Moderate | N/A |
Primary Metabolic Pathway | Slow enzymatic hydrolysis → Adriamycin | Rapid hydrolysis → AD 41 | Rapid hydrolysis → AD 288 | Reduction / Demethylation |
Lipophilicity | Increased | Increased | Significantly Increased | Low |
Cellular Uptake Kinetics | Moderate-Rapid (Predicted) | Slow | Very Rapid | Moderate |
Design Goal | Controlled release of Adriamycin | Prodrug for AD 41 | Active drug + AD 288 metabolite | Direct cytotoxicity |
Preclinical evaluation of adriamycin 14-thiovalerate and related thioesters revealed distinct pharmacological profiles compared to both adriamycin and earlier oxyester analogues like AD 32 and AD 198.
Metabolism and Bioactivation: Unlike AD 32, which undergoes rapid hydrolysis by serum and cellular esterases to yield the DNA-nonbinding but cytotoxic N-trifluoroacetyladriamycin (AD 41), adriamycin 14-thiovalerate demonstrated markedly slower deacylation kinetics [1] [7]. Similarly, while AD 198 (N-benzyladriamycin-14-valerate) is rapidly hydrolyzed intracellularly to N-benzyladriamycin (AD 288), accumulating this metabolite alongside the parent drug [7], hydrolysis of the thiovalerate analogue proceeded at a reduced rate, theoretically leading to prolonged exposure to the intact prodrug and a more gradual release of adriamycin. Crucially, studies confirmed that adriamycin 14-thiovalerate itself, and its N-trifluoroacetyl-protected counterpart, were not merely prodrugs of adriamycin or its N-trifluoroacetyl derivative in the same direct sense as AD 32 hydrolyzes to AD 41. Analysis of cells treated with N-trifluoroacetyl-adriamycin 14-thiovalerate detected no adriamycin or AD 41, indicating an alternative metabolic fate or stability [1].
Cellular Pharmacology: Uptake studies contrasting AD 198 and adriamycin provided a benchmark. AD 198 achieved rapid and extensive cellular accumulation (cell:medium equilibrium of 3:1 within 30 minutes at 1.0 µM), far exceeding the slower equilibration of adriamycin (1:11 after 4-6 hours at 0.1 µM) [7]. While direct kinetic data for the thiovalerate analogue in the same model isn't provided in the search results, its increased lipophilicity suggests uptake kinetics potentially intermediate between adriamycin and AD 198. Retention studies showed both AD 198 and adriamycin lost approximately 50% of intracellular anthracycline upon transfer to drug-free medium [7]. The retention profile of the thiovalerate analogue likely depends on the relative persistence of the intact lipophilic form versus the released hydrophilic adriamycin.
Antitumor Activity: Biological evaluation yielded critical distinctions. Adriamycin 14-thiovalerate, along with the thioacetate and thiobenzoate analogues, demonstrated significant in vivo anti-P388 leukemia activity in murine models [1]. However, none matched the curative effects achieved by N-trifluoroacetyladriamycin 14-valerate (AD 32) in the same system. More strikingly, the N-trifluoroacetyl-protected versions of the thioester analogues (including N-trifluoroacetyl-adriamycin 14-thiovalerate) showed no detectable activity in vitro or in vivo, despite the potent activity of their corresponding oxyester analogues (like AD 32) [1]. This highlights a fundamental difference: while oxyesters like AD 32 and AD 198 are either active themselves (AD 198) or are bioactivated to cytotoxic metabolites (AD 32 → AD 41), the N-trifluoroacetyl thioesters appear pharmacologically inert under the tested conditions. The activity observed for the non-N-acylated adriamycin 14-thiovalerate is therefore attributed to the slow release of active adriamycin, but this release kinetics was insufficient to replicate the efficacy of the optimized oxyester AD 32.
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0